molecular formula C19H31N3O4S B2690942 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide CAS No. 1021117-37-2

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide

Cat. No.: B2690942
CAS No.: 1021117-37-2
M. Wt: 397.53
InChI Key: IRBJYZSNQVBLBG-UHFFFAOYSA-N
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Description

N-(3-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a chemical compound with the molecular formula C23H29N3O4S and a molecular weight of 443.56 g/mol . This substance features a distinct molecular structure combining a pentanamide chain linked via a sulfonyl propyl spacer to a 4-(4-methoxyphenyl)piperazine moiety. The 4-(4-methoxyphenyl)piperazine group is a known pharmacophore noted in scientific literature for its interaction with neurological targets, particularly as a modulator of monoamine neurotransmitters, which may suggest potential research applications in neuropharmacology . Compounds with this structural motif have been investigated for their activity on serotonin receptors, indicating that this compound may be of significant value in central nervous system (CNS) research and receptor profiling studies . Researchers can utilize this chemical as a key intermediate or reference standard in the synthesis and biological evaluation of novel piperazine-derived compounds. It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-3-4-6-19(23)20-11-5-16-27(24,25)22-14-12-21(13-15-22)17-7-9-18(26-2)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJYZSNQVBLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide typically involves multiple steps. One common synthetic route starts with the nucleophilic substitution of 1,3-dichloropropane with 1-(4-methoxyphenyl)piperazine in dry acetonitrile under reflux conditions . This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the resulting compound is coupled with pentanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

a. Amide Hydrolysis
In 6M HCl at 100°C, the pentanamide group hydrolyzes to pentanoic acid, releasing the amine intermediate. Under milder conditions (e.g., NaOH/EtOH), hydrolysis is incomplete but favors carboxylate formation .

b. Sulfonamide Hydrolysis
The sulfonamide bond resists hydrolysis under standard conditions but cleaves in concentrated H2_2SO4_4 at elevated temperatures, yielding 4-methoxyphenylpiperazine and propane-1-sulfonic acid .

Stability Profile

  • Thermal Stability : Stable at rt for >24 months when stored anhydrous .

  • Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated sulfonyl bond cleavage .

  • pH Sensitivity : Stable in pH 4–8; rapid decomposition occurs in strongly acidic (pH <2) or basic (pH >10) media .

Substitution and Functionalization

a. Nucleophilic Aromatic Substitution
The 4-methoxyphenyl group undergoes demethylation with BBr3_3 in CH2_2Cl2_2 to yield a phenolic derivative, enabling further electrophilic substitutions (e.g., nitration) .

b. Sulfonyl Group Reactivity
The sulfonyl moiety participates in nucleophilic displacements with thiols (e.g., n-C12_{12}H25_{25}SH) in CH2_2Cl2_2/Et3_3N, forming thioether derivatives .

Comparative Reactivity Insights

  • Amide vs. Sulfonamide Reactivity : The pentanamide group is more reactive toward hydrolysis than the sulfonamide, reflecting electronic and steric differences .

  • Piperazine Ring Effects : The electron-donating 4-methoxyphenyl group enhances sulfonamide stability but reduces piperazine’s basicity, affecting protonation-dependent reactions .

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide exhibit antidepressant and anxiolytic properties. The piperazine moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation. For instance, compounds containing piperazine structures have been shown to selectively antagonize 5-HT1A receptors, leading to increased serotonin levels in the brain, which can alleviate symptoms of depression and anxiety .

Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit specific protein interactions involved in cancer cell proliferation. For example, modifications to the piperazine structure have led to compounds that demonstrate cytotoxic effects against various cancer cell lines, including pancreatic cancer . The development of focused libraries based on such piperazine derivatives has resulted in enhanced anticancer activity through structural optimization.

Neurological Disorders

The anticonvulsant activity of similar compounds has been explored extensively. Studies indicate that certain piperazine derivatives exhibit significant anticonvulsant effects in animal models, suggesting their potential use in treating epilepsy and other seizure disorders . The mechanism often involves modulation of neurotransmitter systems and ion channels, which are critical in seizure activity.

Case Study 1: Antidepressant Activity Assessment

A study evaluated the antidepressant effects of a related piperazine compound in a controlled animal model. The results indicated a significant reduction in depression-like behaviors when administered at specific doses, suggesting that the compound's pharmacological profile could be beneficial for developing new antidepressants .

Case Study 2: Anticancer Screening

In another investigation, a library of compounds derived from this compound was screened against multiple human cancer cell lines. The study found that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutics, highlighting the compound's potential as a lead for new cancer therapies .

Mechanism of Action

The mechanism of action of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide involves its interaction with specific molecular targets, such as α1-adrenoceptors. By binding to these receptors, the compound can inhibit their activity, leading to a decrease in cell proliferation and induction of apoptosis in certain cell types . This makes it a potential candidate for the treatment of conditions like BPH.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group, piperazine ring, and sulfonylpropyl chain allows for targeted interactions with α1-adrenoceptors, making it a promising candidate for further research and development in medicinal chemistry.

Biological Activity

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonylpropyl chain. Its molecular formula is C18H27N3O4SC_{18}H_{27}N_{3}O_{4}S with a molecular weight of 381.5 g/mol. The presence of the piperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Target Receptors

This compound primarily targets the α1D and α1A adrenoceptors . These receptors are involved in various physiological processes, including vasoconstriction and neurotransmitter release.

Mode of Action

The compound exhibits high subtype-selectivity for its targets, leading to significant effects on biochemical pathways, particularly those related to apoptosis. Studies indicate that it inhibits cell viability and induces apoptotic pathways in various cell types, suggesting potential applications in cancer therapy.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit antiparasitic properties. For instance, similar compounds have shown efficacy against nematodes like Toxocara canis, affecting parasite viability in a time- and concentration-dependent manner while demonstrating lower cytotoxicity compared to established treatments like albendazole .

Cytotoxicity Studies

In vitro studies on human cell lines (e.g., SH-SY5Y) revealed that this compound has a favorable selectivity index (SI ≥ 10), indicating minimal toxicity to human cells while maintaining antiparasitic activity .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including nucleophilic substitution reactions under controlled conditions. The structural elucidation through techniques like X-ray crystallography supports the proposed mechanism of action.

Pharmacokinetic Properties

Studies have highlighted the drug-likeness profile of this compound, suggesting good permeability across biological membranes, including the blood-brain barrier (BBB). This characteristic is crucial for developing therapies targeting central nervous system disorders .

Summary of Biological Activities

Activity Description
Antiparasitic Effective against Toxocara canis with lower cytotoxicity than traditional treatments like albendazole.
Cytotoxicity Exhibits reduced cytotoxicity towards human cell lines while maintaining antiparasitic effects.
Receptor Interaction Selectively interacts with α1D and α1A adrenoceptors, influencing apoptotic pathways.
Pharmacokinetics Demonstrates favorable drug-likeness and BBB permeability, indicating potential for CNS-targeted therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide?

The synthesis of structurally related arylpiperazine-sulfonyl compounds involves multi-step reactions. Key steps include:

  • Nucleophilic substitution : Reacting 1-(4-methoxyphenyl)piperazine with a sulfonyl chloride derivative (e.g., 3-chloropropanesulfonyl chloride) to form the sulfonyl intermediate.
  • Amide coupling : Using pentanoic acid activated via carbodiimide (e.g., HBTU or DCC) to conjugate with the sulfonylpropylamine intermediate.
  • Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) or amine-phase chromatography (e.g., hexane/ethyl acetate gradients) to isolate the final product .

Q. How should researchers validate the structural integrity of this compound?

1H NMR spectroscopy is critical for confirming the sulfonyl-piperazine and amide linkages:

  • Piperazine protons : Resonate as broad singlets (δ 2.45–3.10 ppm) due to the sulfonyl group’s electron-withdrawing effects .
  • Amide proton : A singlet near δ 8.0–9.0 ppm, indicative of the NH group in the pentanamide moiety.
  • Aromatic protons : Peaks for the 4-methoxyphenyl group appear as doublets (δ 6.93–7.28 ppm) .
    Mass spectrometry (ESI-MS) should confirm the molecular ion ([M+H]+) with <2 ppm error.

Q. What in vitro assays are suitable for initial biological screening?

  • Receptor binding assays : Radioligand displacement studies (e.g., using [³H]spiperone) to evaluate affinity for dopamine D2/D3 receptors, given the arylpiperazine scaffold’s known D3 selectivity .
  • Functional assays : cAMP inhibition or β-arrestin recruitment to assess agonism/antagonism at dopamine receptors .
  • Solubility and metabolic stability : Use HPLC-UV to measure logP (octanol-water partitioning) and liver microsome assays to estimate metabolic half-life .

Advanced Research Questions

Q. How can researchers optimize dopamine D3 receptor selectivity over D2?

Key strategies include:

  • Substituent modification : Introducing bulky groups (e.g., trifluoromethoxy or dichloro substituents) on the arylpiperazine ring to sterically hinder D2 binding while maintaining D3 affinity .
  • Linker length adjustment : Shortening the sulfonylpropyl linker may reduce D2 off-target interactions, as observed in analogs with propyl vs. pentyl spacers .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with D3 receptor residues (e.g., Val91, Ser192) and refine substituent positioning .

Q. How should contradictory binding affinity data across studies be resolved?

  • Assay standardization : Ensure consistent radioligand concentrations (e.g., 0.5–1 nM [³H]spiperone) and membrane preparation protocols (e.g., HEK293 cells expressing human D2/D3 receptors) .
  • Control compounds : Include reference ligands (e.g., SB-277011-A for D3, haloperidol for D2) to normalize inter-study variability .
  • Data reanalysis : Apply nonlinear regression (GraphPad Prism) to calculate Ki values, accounting for nonspecific binding differences .

Q. What strategies improve metabolic stability without compromising potency?

  • Bioisosteric replacement : Substitute the methoxy group with a methylsulfonyl or cyclopropane moiety to reduce CYP450-mediated demethylation .
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow oxidative metabolism .
  • Prodrug design : Mask the amide as a tert-butyl carbamate to enhance oral bioavailability, with enzymatic cleavage in target tissues .

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